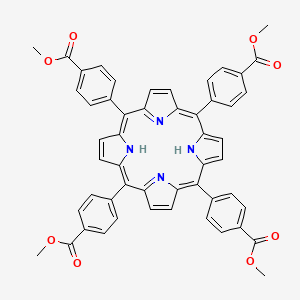
3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorosurfactants has been explored in the context of biodegradability. For instance, the paper titled "Mechanistic studies in biodegradation of the new synthesized fluorosurfactant 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate" describes the synthesis of a fluorinated surfactant and its subsequent biodegradation . Although this does not directly pertain to the synthesis of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide, it suggests that similar methods could potentially be applied to synthesize related compounds with fluorophenoxy and sulfonamide groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide has been confirmed using various spectroscopic techniques. In the paper "Acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides – a new method for the synthesis of 2-aryl-1-sulfonylpyrrolidines," the authors used 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis to confirm the structures of the synthesized sulfonamide compounds . These techniques could be applied to analyze the molecular structure of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide specifically. However, the biodegradation of a related fluorosurfactant is detailed, indicating that such compounds can undergo biotransformation through hydroxylation and subsequent oxidation, leading to the cleavage of the molecule and release of inorganic fluoride . This suggests that 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide may also be susceptible to similar biodegradation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide are not directly reported in the provided papers. However, the biodegradation study of the fluorosurfactant indicates that the trifluoromethyl group can be mineralized, and the molecule can be completely biotransformed . This information could be relevant when considering the environmental impact and stability of 3-(4-fluorophenoxy)-N-isopentylpropane-1-sulfonamide. Additionally, the methods used to confirm the structure of related sulfonamide compounds could also be used to determine the physical and chemical properties of the compound .
科学的研究の応用
Proton Exchange Membranes for Fuel Cells
A significant application of sulfonamide derivatives, particularly those with sulfonic acid groups such as in the synthesis of comb-shaped poly(arylene ether sulfone)s, has been observed in the development of proton exchange membranes (PEMs) for fuel cells. These materials exhibit high proton conductivity and are characterized by their comb-shaped sulfonated polymers, which display good properties as polyelectrolyte membrane materials, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008). Another research highlighted the synthesis of novel bisphenol monomer and resulting poly(arylene ether sulfone)s, indicating the potential for fuel cell applications by facilitating further SNAr reactions for the introduction of sulfonated species (Li, Ding, Robertson, & Guiver, 2006).
Modulating Solubility in Polyzwitterions
The manipulation of solubility and phase behavior in water and aqueous salt solutions of zwitterionic polyzwitterions, through structural modifications, showcases the versatility of sulfonamide derivatives in polymer science. This research demonstrates the ability to fine-tune physical properties for specific applications, leveraging the solubility characteristics in different environmental conditions (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Understanding Polymorphism in Sulfonamides
Studies on polymorphism of aromatic sulfonamides with fluorine groups reveal the intricate effects of fluorine on the crystalline structures of these compounds. Such insights are vital for the pharmaceutical industry, where polymorphism can significantly influence drug bioavailability and stability (Terada et al., 2012).
Sulfonated Copolymers for Fuel-Cell Applications
The synthesis and properties of sulfonated block copolymers containing fluorenyl groups have been explored for their application in fuel cells. These studies focus on improving proton conductivity and mechanical properties of membranes, demonstrating the copolymers' potential as viable materials for energy conversion technologies (Bae, Miyatake, & Watanabe, 2009).
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-(3-methylbutyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO3S/c1-12(2)8-9-16-20(17,18)11-3-10-19-14-6-4-13(15)5-7-14/h4-7,12,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAGOJJSMYFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2509558.png)
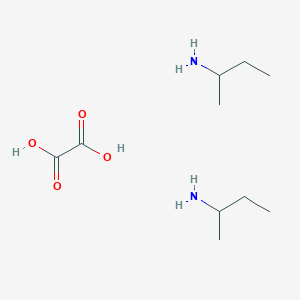
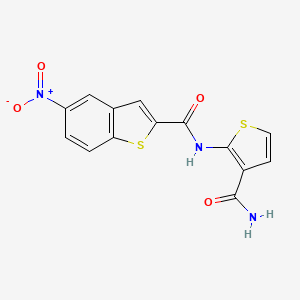
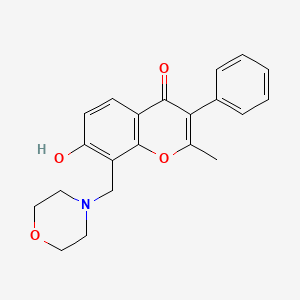
![3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2509564.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2509565.png)
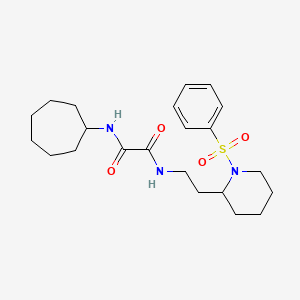


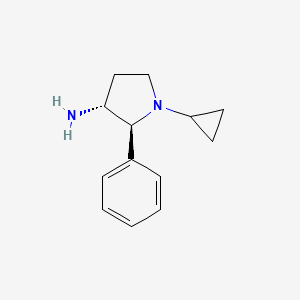
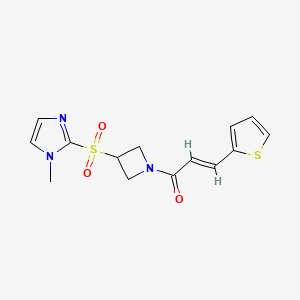
![6-ethyl 3-methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2509577.png)

